(3-Bromo-2,6-dichlorophenyl)methanol
Description
(3-Bromo-2,6-dichlorophenyl)methanol is a halogenated aromatic alcohol characterized by a phenyl ring substituted with bromine at the 3-position, chlorine atoms at the 2- and 6-positions, and a hydroxymethyl (-CH$_2$OH) group.
Properties
IUPAC Name |
(3-bromo-2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHSYAQQLJGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dichlorophenyl)methanol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method is the bromination of 2,6-dichlorobenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of (3-Bromo-2,6-dichlorophenyl)methanol may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dichlorophenyl)methanol can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), amines
Major Products Formed
Oxidation: 3-Bromo-2,6-dichlorobenzaldehyde, 3-Bromo-2,6-dichlorobenzoic acid
Reduction: 2,6-Dichlorobenzyl alcohol, 3-Bromo-2,6-dichlorotoluene
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (3-Bromo-2,6-dichlorophenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. The halogen substituents enhance its reactivity, allowing it to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are pivotal for developing new compounds with desirable properties.
Biology
The compound's derivatives have been studied for their potential biological activities , particularly:
- Antimicrobial Properties : Research indicates that (3-Bromo-2,6-dichlorophenyl)methanol exhibits antimicrobial and antifungal properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes crucial for microbial survival.
- Anticancer Potential : Preliminary investigations suggest that related compounds may exhibit anticancer activity. Although specific mechanisms are not fully elucidated, structural similarities with known anticancer agents indicate potential therapeutic pathways.
- Herbicidal Activity : Some studies have explored the herbicidal properties of compounds with similar structures, indicating potential applications in agriculture.
Medicine
Research is ongoing to explore the compound's potential as a precursor for pharmaceutical compounds with therapeutic effects. Its unique structure may lead to the development of new medications targeting various diseases.
Industry
In industrial applications, (3-Bromo-2,6-dichlorophenyl)methanol is used in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Case Studies
Several case studies have documented the biological evaluation of this compound:
Antimicrobial Activity Evaluation
A study assessed the antimicrobial efficacy against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a mild antiseptic.
Synthesis and Characterization of Metal Complexes
Research has explored the synthesis of metal complexes involving (3-Bromo-2,6-dichlorophenyl)methanol, revealing insights into its coordination chemistry and potential applications in catalysis.
Comparative Toxicity Studies
Studies have evaluated the toxicity profiles of this compound relative to its derivatives. The findings indicate that while some derivatives exhibit lower toxicity levels, others maintain significant antimicrobial efficacy.
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-dichlorophenyl)methanol depends on its specific application. In biological systems, its antimicrobial properties are believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes . The presence of bromine and chlorine atoms enhances its reactivity and ability to interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Halogen Variations
- The 4-bromo isomer would exhibit distinct electronic and steric effects compared to the 3-bromo analog. For example, in coordination chemistry, the bromine position influences ligand geometry and metal-binding affinity .
- (3-Bromo-2,5-dichlorophenyl)methanol: A positional isomer with chlorine at the 2- and 5-positions (vs. 2,6 in the target compound).
Halogen Substitution: Chlorine vs. Fluorine
- (3-Bromo-2,6-difluorophenyl)methanol (CAS 438050-05-6): Replacing chlorine with fluorine reduces molecular weight (223.02 vs. ~258.33 for the dichloro analog) and increases electronegativity. This substitution enhances metabolic stability in pharmaceuticals but may reduce lipophilicity. Safety data for this analog indicate hazards such as eye irritation (H319) and oral toxicity (H302) .
Functional Group Variations
- (2-Chloro-6-methylpyrimidin-4-yl)methanol: A pyrimidine-based analog with a hydroxymethyl group. The heterocyclic core alters electronic properties compared to the phenyl ring, impacting applications in catalysis or drug design .
- Schiff Base Derivatives: Compounds like (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol (BrcOH) demonstrate how replacing the hydroxymethyl group with an imine enables metal coordination. Ni(II), Pd(II), and Pt(II) complexes of BrcOH show antibacterial activity against E. coli and S. aureus, highlighting the role of halogen positioning in biological efficacy .
Physicochemical Properties
Biological Activity
Overview
(3-Bromo-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzyl alcohol and features a unique substitution pattern on the benzene ring with both bromine and chlorine atoms at the 3 and 2,6 positions, respectively. This halogenation significantly influences its chemical properties and biological activities, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The presence of halogen substituents enhances the compound's reactivity and potential biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal for its application in synthetic organic chemistry.
Biological Activities
Research indicates that (3-Bromo-2,6-dichlorophenyl)methanol exhibits several biological activities , particularly:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes crucial for microbial survival.
- Anticancer Potential : Preliminary investigations have indicated that related compounds may exhibit anticancer activity. The specific mechanisms remain to be fully elucidated, but structural similarities with known anticancer agents suggest potential pathways for therapeutic action .
- Herbicidal Activity : Some studies have explored the herbicidal properties of compounds with similar structures, indicating possible applications in agriculture .
Case Studies
Several case studies have been documented regarding the biological evaluation of (3-Bromo-2,6-dichlorophenyl)methanol and its derivatives:
-
Antimicrobial Activity Evaluation :
- A study assessed the antimicrobial efficacy of (3-Bromo-2,6-dichlorophenyl)methanol against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a mild antiseptic.
- Synthesis and Characterization of Metal Complexes :
- Comparative Toxicity Studies :
The biological activity of (3-Bromo-2,6-dichlorophenyl)methanol is largely attributed to its ability to interact with cellular components:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The halogen substituents may play a critical role in inhibiting key metabolic enzymes within pathogens, thereby disrupting their normal function.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
